molecular formula C18H20N2S B1273857 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] CAS No. 63208-95-7

1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]

Cat. No. B1273857
CAS RN: 63208-95-7
M. Wt: 296.4 g/mol
InChI Key: VNSVQTGIKLTTQJ-UHFFFAOYSA-N
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Description

The compound "1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]" is a spirocyclic compound that is part of a broader class of spiro-piperidine derivatives. These compounds have been extensively studied due to their potential as central nervous system agents and their affinity for sigma receptors, which are implicated in several neurological processes and diseases .

Synthesis Analysis

The synthesis of spiro-piperidine derivatives typically involves the formation of a spiro linkage between a benzothiazole or benzopyran and a piperidine ring. For example, the synthesis of spiropiperidines can proceed from bromine/lithium exchange of bromoacetals, followed by addition to piperidin-4-one and subsequent cyclization . The introduction of substituents at various positions on the spirocyclic framework can significantly affect the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of spiro-piperidine derivatives is characterized by the presence of a spiro linkage, which is a type of covalent chemical bond that connects two rings at a single atom. The orientation of substituents on the spirocyclic scaffold can be crucial for the biological activity, as demonstrated by structural studies using techniques like NOESY NMR and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of spiro-piperidine derivatives is influenced by the substituents and the nature of the spiro linkage. For instance, the presence of a cyano group in position 3 of the spirocycle can be a key functional group for further chemical modifications . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro-piperidine derivatives, such as solubility, melting point, and stability, are determined by the specific substituents and the overall molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 has been found to be advantageous for high sigma-1 receptor affinity . The lipophilicity of the N-substituent also plays a significant role in the affinity and selectivity for sigma receptors .

Scientific Research Applications

Receptor Affinity and Binding Properties

Research by Maier and Wünsch (2002) on spiropiperidines, including compounds similar to 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine], revealed their significant affinity for σ1- and σ2-receptors. They explored the impact of various substituents on nitrogen atoms, the group X in position 3, and the ring size of the oxygen heterocycle on receptor binding. Their findings highlighted the importance of specific structural features for high σ1-receptor affinity, especially the benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 (Maier & Wünsch, 2002).

Sigma Ligands and Affinity

In another study by the same authors, the binding properties of spiropiperidines for sigma(1) and sigma(2) receptors were assessed. It was found that compounds with a cyano group in the position 3 of the spirocycle show high sigma(1) receptor affinity and selectivity. This research indicates the potential of such compounds in receptor-ligand interaction studies, especially for sigma receptors (Maier & Wünsch, 2002).

Structural Factors Influencing Sigma Ligand Affinity

Moltzen, Perregaard, and Meier (1995) investigated the structural factors governing sigma 1/sigma 2 affinity and selectivity in spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds. Their research underscores the crucial role of N-substituents for affinity and selectivity, providing insights into how structural variations can modulate ligand-receptor interactions (Moltzen et al., 1995).

Synthesis and Applications in Novel Heterocycles

Rajesh, Bala, and Perumal (2012) developed a method for synthesizing novel hybrid spiroheterocycles, which could include structures related to 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]. Their work highlights the versatility of these compounds in creating diverse molecular architectures, which could have implications in various fields of chemical research (Rajesh et al., 2012).

properties

IUPAC Name

1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-2-6-15(7-3-1)14-20-12-10-18(11-13-20)19-16-8-4-5-9-17(16)21-18/h1-9,19H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSVQTGIKLTTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384646
Record name 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]

CAS RN

63208-95-7
Record name 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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